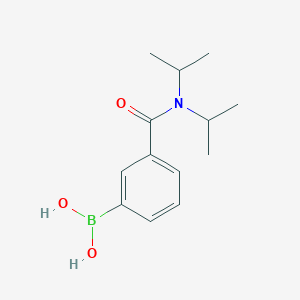

(3-(Diisopropylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(8-11)14(17)18/h5-10,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHFLVEXCGDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657208 | |

| Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-40-7 | |

| Record name | B-[3-[[Bis(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid for Advanced Chemical Synthesis

Foreword

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The judicious selection of the boronic acid component is paramount to the success of these transformations. This guide provides an in-depth technical exploration of (3-(Diisopropylcarbamoyl)phenyl)boronic acid (CAS Number 850567-40-7), a reagent distinguished by its unique structural attributes. We will delve into its physicochemical properties, synthesis, and applications, with a particular focus on the mechanistic rationale behind its use and the practical considerations for its deployment in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Properties and Structural Rationale

This compound is a white to off-white crystalline solid.[3] Its structure is characterized by a phenylboronic acid scaffold substituted at the meta-position with a diisopropylcarbamoyl group. This amide functionality is not merely a passive substituent; it profoundly influences the molecule's electronic and steric character, as well as its solubility profile.

| Property | Value | Reference |

| CAS Number | 850567-40-7 | [4][][6] |

| Molecular Formula | C13H20BNO3 | [4][][7] |

| Molecular Weight | 249.11 g/mol | [3][4][] |

The bulky diisopropyl groups provide significant steric hindrance around the amide bond, which can influence the regioselectivity of coupling reactions and enhance the stability of the boronic acid by hindering protodeboronation, a common side reaction in Suzuki couplings.[8] Furthermore, the carbamate moiety can modulate the solubility of the molecule in organic solvents and offers a site for hydrogen bonding, a feature that can be exploited in the design of molecules with specific biological activities.[9][10]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from a suitable halogenated precursor. A generalized and logical synthetic workflow is presented below.

Figure 1: General Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Bromo-N,N-diisopropylbenzamide

-

In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.

-

Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add diisopropylamine (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the 3-bromo-N,N-diisopropylbenzamide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford this compound as a solid.

Causality and Trustworthiness in the Protocol:

-

Anhydrous Conditions and Inert Atmosphere: The use of organolithium reagents necessitates the strict exclusion of water and oxygen to prevent quenching of the reagent and ensure high yields.

-

Low-Temperature Control: The lithium-halogen exchange is a rapid and exothermic process. Maintaining a temperature of -78°C is critical to prevent side reactions and decomposition of the aryllithium intermediate.

-

Borate Ester Choice: Triisopropyl borate is a common and effective boron source for this transformation.

-

Acidic Workup: The initially formed boronate ester is hydrolyzed to the final boronic acid under acidic conditions.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This reaction is a powerful method for the formation of biaryl compounds.

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

Exemplary Suzuki-Miyaura Coupling Protocol:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add a degassed solvent mixture, such as toluene/water or dioxane/water.

-

Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The choice of catalyst, base, and solvent is crucial and often needs to be optimized for specific substrates.[] The presence of water is often beneficial in the transmetalation step of the catalytic cycle.[2][13]

Role in Medicinal Chemistry and Drug Discovery

The carbamoyl moiety is a common functional group in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.[9][10] The incorporation of the (3-(Diisopropylcarbamoyl)phenyl) group into a molecule can:

-

Enhance Metabolic Stability: The amide bond of the carbamate is generally more resistant to enzymatic cleavage than an ester bond.[9]

-

Modulate Physicochemical Properties: The group can influence a molecule's solubility, lipophilicity, and cell permeability, which are critical parameters in drug design.[14]

-

Serve as a Pharmacophore Element: The carbonyl oxygen can act as a hydrogen bond acceptor, and the overall steric bulk can dictate the binding orientation of the molecule within a protein's active site.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.[15][16][17]

-

Inhalation: Avoid breathing dust.[15]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[16]

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15][17]

Conclusion

This compound is a sophisticated and valuable building block for organic synthesis. Its unique structural features, particularly the sterically encumbered carbamoyl group, offer advantages in stability, solubility, and reactivity that can be strategically employed in the synthesis of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to confidently and effectively utilize this reagent in their pursuit of scientific discovery.

References

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 4, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved January 4, 2026, from [Link]

-

Appchem. (n.d.). 3-(Diisopropylcarbamoyl)phenylboronic acid. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). (3-Carbamoylphenyl)boronic acid. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Oakwood Chemical. (n.d.). 3-(Diisopropylcarbamoyl)phenylboronic acid, 98% Purity, C13H20BNO3, 5 grams. Retrieved January 4, 2026, from [Link]

-

Jingming Chemical. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. [Link]

-

G. S. Kumar, et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(3), 267. [Link]

-

S. K.otha, et al. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]

-

Universal Biologicals. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

M. Z. Markowicz, et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 24(29), 3169-3191. [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

SciForum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved January 4, 2026, from [Link]

-

P. Kos, et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2940. [Link]

-

S. G. Ballmer, et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(10), 6636-6645. [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

J. A. Lowe III. (2004). The role of the medicinal chemist in drug discovery - Then and now. Nature Reviews Drug Discovery, 3(10), 853-862. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. calpaclab.com [calpaclab.com]

- 4. appchemical.com [appchemical.com]

- 6. This compound-景明化工股份有限公司 [echochemical.com]

- 7. parchem.com [parchem.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

A-Z Guide to the Synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic Acid: A Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid is a pivotal building block in contemporary drug discovery, prized for its utility in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The sterically hindered diisopropylamide moiety offers unique solubility profiles and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the principal synthetic route to this reagent, focusing on the palladium-catalyzed Miyaura borylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This document is intended to serve as an authoritative resource for researchers in medicinal and process chemistry, enabling the reliable and scalable synthesis of this valuable intermediate.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Arylboronic acids and their corresponding esters are indispensable tools in modern organic synthesis.[1][2][3] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have cemented their status as preferred intermediates.[2][4] Among these, 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid has emerged as a particularly valuable reagent. The amide functionality at the meta-position, featuring bulky isopropyl groups, provides a unique handle for modulating the physicochemical properties of target molecules, often enhancing solubility and metabolic stability in drug candidates.

The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning transformation that forges a bond between an organoboron species and an organohalide, catalyzed by a palladium complex.[5] This guide will focus on the most prevalent and robust method for the synthesis of the title compound: the Miyaura borylation of a corresponding aryl halide.[6][7][8]

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule points to a two-stage approach. The primary disconnection is the carbon-boron bond, which can be strategically formed using a palladium-catalyzed borylation reaction. This leads back to a readily available starting material, a halogenated benzamide derivative.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to:

-

Convergent Synthesis: The two key fragments (the aryl halide and the diboron reagent) are brought together late in the synthesis.

-

High Functional Group Tolerance: The chosen palladium-catalyzed borylation is known to be compatible with a wide array of functional groups, including amides.[8][9]

-

Commercially Available Starting Materials: The precursors, 3-bromobenzoic acid (or its acid chloride) and diisopropylamine, are readily accessible and cost-effective.

Synthesis Pathway: A Two-Step Approach

The synthesis is efficiently executed in two key steps: (1) Amidation to form the aryl bromide precursor, and (2) Miyaura borylation to install the boronic acid functionality.

Step 1: Synthesis of N,N-Diisopropyl-3-bromobenzamide

The first step is a standard nucleophilic acyl substitution to form the amide bond. The most direct method involves the reaction of 3-bromobenzoyl chloride with diisopropylamine.

Causality Behind Experimental Choices:

-

Acid Chloride vs. Carboxylic Acid: Using the acid chloride derivative of 3-bromobenzoic acid results in a more reactive electrophile, leading to a faster and more efficient reaction compared to direct amidation of the carboxylic acid, which would require coupling agents.

-

Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is crucial.[10] It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.[10]

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.

Step 2: Miyaura Borylation to form the Boronic Ester

This is the key carbon-boron bond-forming step.[6][7] The reaction couples the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[6][7][8]

Caption: High-level workflow for the Miyaura Borylation step.

Mechanistic Insights (The Catalytic Cycle): The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.

-

Transmetalation: This is the crucial boron-transfer step. The base (typically potassium acetate, KOAc) is believed to activate the diboron reagent.[6] An alkoxy-palladium species, formed by ligand exchange, is more reactive towards the diboron reagent, facilitating the transfer of the boryl group to the palladium center and displacing the halide.[6]

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester from the Pd(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.

The use of bis(pinacolato)diboron is highly advantageous as it forms a stable, crystalline pinacol ester intermediate that can be easily purified by chromatography or recrystallization.[6] This ester also serves as a protecting group for the boronic acid, preventing the formation of trimeric boroxine anhydrides which can complicate purification and subsequent reactions.[3][4][11]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Part A: Synthesis of N,N-Diisopropyl-3-bromobenzamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 3-Bromobenzoyl chloride | 219.46 | 10.0 g | 1.0 |

| Diisopropylamine | 101.19 | 5.5 g (7.6 mL) | 1.2 |

| Triethylamine (TEA) | 101.19 | 6.2 g (8.5 mL) | 1.3 |

| Dichloromethane (DCM) | - | 150 mL | - |

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-bromobenzoyl chloride and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate dropping funnel, add diisopropylamine and triethylamine, and dilute with 20 mL of dichloromethane.

-

Add the amine/base solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step or can be purified by crystallization from a hexane/ethyl acetate mixture.

Part B: Synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid pinacol ester

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| N,N-Diisopropyl-3-bromobenzamide | 284.20 | 5.0 g | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.35 g | 1.2 |

| PdCl₂(dppf) | 816.64 | 430 mg | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 4.3 g | 2.5 |

| 1,4-Dioxane (anhydrous) | - | 100 mL | - |

Methodology:

-

To a flame-dried Schlenk flask, add N,N-diisopropyl-3-bromobenzamide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by GC-MS or LC-MS by observing the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue can be purified via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester as a white to off-white solid.

Part C: Hydrolysis to 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid

The pinacol ester can often be used directly in subsequent Suzuki-Miyaura reactions.[6] If the free boronic acid is required, it can be obtained by hydrolysis.

Methodology:

-

Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water.

-

Add 1.5 equivalents of a strong acid, such as HCl.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid. Purification can be challenging; trituration with hexanes or recrystallization are common methods.[11]

Characterization & Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the isopropyl methyl groups (a doublet around 1.2-1.5 ppm), the isopropyl methine protons (septets), and the aromatic protons in the 7-8 ppm region. The disappearance of the starting aryl bromide signals and the appearance of new aromatic signals are key indicators.

-

¹³C NMR: Confirms the carbon framework.

-

¹¹B NMR: A broad singlet around 28-32 ppm is characteristic of an arylboronic acid.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is essential for determining the purity of the final compound, which should typically be >95% for use in drug development.

Safety Considerations

-

Reagents: Handle all reagents in a well-ventilated fume hood. 3-Bromobenzoyl chloride is corrosive and lachrymatory. Diisopropylamine and triethylamine are flammable and corrosive. Palladium catalysts can be toxic and pyrophoric.

-

Procedures: The borylation reaction is conducted under an inert atmosphere at elevated temperatures; appropriate shielding and temperature control are necessary.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the palladium catalyst, according to institutional and local regulations.

Conclusion

The synthesis of 3-(N,N-Diisopropylaminocarbonyl)phenylboronic acid via a two-step sequence involving amidation followed by a palladium-catalyzed Miyaura borylation is a robust, reliable, and scalable route. The key to success lies in the careful control of reaction conditions, particularly maintaining an inert atmosphere for the borylation step, and the use of a stable pinacol ester intermediate to facilitate purification. This guide provides the foundational knowledge and a detailed protocol to empower researchers to confidently synthesize this important building block for application in pharmaceutical research and development.

References

-

Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Miyaura borylation - Wikipedia. (n.d.). Retrieved from [Link]

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. NIH Public Access.

- Pagliaro, M., & El-shehawy, A. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.

- Bregolin, F., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH Public Access.

- He, J., et al. (2014). Direct borylation of primary C-H bonds in functionalized molecules by palladium catalysis.

- Li, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. NIH Public Access.

- Wang, D., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal.

-

HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]

- Domańska-Babul, W., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives.

- Pilco-Vela, S., et al. (2022).

- Chow, W. K., et al. (2013).

- Bregolin, F., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry.

- Catalytic enantioselective bromination of N,N-diisopropyl benzamides. (n.d.).

- Process for the preparation of substituted phenylboronic acids. (2003).

-

Phenylboronic acid – preparation and application - Georganics. (2024). Retrieved from [Link]

- Synthesis of 3-carboxy-phenylboronic acid. (n.d.).

- Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds. (2016).

-

3-Bromobenzamide - ChemBK. (2024). Retrieved from [Link]

- Whiting, A., et al. (2016). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry.

- N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide. (2022). MDPI.

- Process for producing phenylboronic acids and triphenylboroxines. (2002).

Sources

- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Diisopropylcarbamoyl)phenyl)boronic acid is a synthetic organoboron compound that belongs to the larger class of phenylboronic acids. This guide provides a comprehensive overview of its chemical and physical properties, methods for its synthesis and purification, and a discussion of its current and potential applications in research and drug development. Drawing upon the established reactivity of the boronic acid functional group and the structural motifs of the molecule, this document serves as a technical resource for professionals in the chemical and biomedical sciences.

Introduction: The Significance of Phenylboronic Acids in Modern Science

Phenylboronic acids and their derivatives have emerged as versatile tools in organic synthesis and medicinal chemistry. Their utility stems from the unique properties of the boronic acid moiety, which can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of boronic acids to form reversible covalent bonds with diols has positioned them as key components in the development of sensors, diagnostics, and targeted drug delivery systems. In the context of drug discovery, phenylboronic acid derivatives have shown promise as enzyme inhibitors, with applications in oncology and infectious diseases.[1][2][3][4] This guide focuses specifically on this compound, providing a detailed examination of its characteristics and potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Chemical and Physical Data

While specific experimental data for this compound is not widely published, its properties can be inferred from data on closely related analogues and general principles of organic chemistry.

| Property | Value | Source/Reference |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | 3-(N,N-Diisopropylcarbamoyl)phenylboronic acid, [3-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | [5] |

| CAS Number | 850567-40-7 | [6][7] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [6][7] |

| Molecular Weight | 249.11 g/mol | [6][7] |

| Appearance | White to off-white solid (predicted) | General appearance of phenylboronic acids |

| Melting Point | Not explicitly reported. Related compounds such as 3-(benzyloxy)phenylboronic acid melt at 125-130 °C, and phenylboronic acid melts at 216-219 °C.[8] The melting point of N,N-diisopropylbenzamide is not available, but its boiling point is 421-425 K at 0.024 bar.[9] | Data for related compounds |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[10] | General solubility of phenylboronic acids |

| pKa | Not explicitly reported. The pKa of phenylboronic acid is approximately 8.8-9.2.[10] Electron-withdrawing or donating groups on the phenyl ring can influence the pKa. | Data for parent compound |

Structural and Spectroscopic Data

The structural features of this compound can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7-8.5 ppm). The methine protons of the isopropyl groups would likely appear as a septet, and the methyl protons as a doublet.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups.

-

¹¹B NMR: The boron NMR would show a signal characteristic of a trigonal boronic acid.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to display key absorption bands corresponding to the functional groups present in the molecule. Characteristic peaks would include:

-

O-H stretching of the boronic acid group (broad, ~3200-3500 cm⁻¹)

-

C=O stretching of the amide group (~1630-1680 cm⁻¹)

-

C-N stretching of the amide

-

Aromatic C-H and C=C stretching vibrations

-

B-O stretching vibrations (~1300-1400 cm⁻¹)

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. Common techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for the preparation of arylboronic acids.

Synthetic Pathway

A plausible synthetic route would involve the formation of an organometallic intermediate from a suitably protected 3-bromo-N,N-diisopropylbenzamide, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following is a generalized protocol based on common synthetic procedures for analogous compounds.[11][12]

-

Amide Formation: 3-Bromobenzoyl chloride is reacted with an excess of diisopropylamine in an inert solvent like dichloromethane or tetrahydrofuran (THF) to yield 3-bromo-N,N-diisopropylbenzamide. The reaction is typically carried out at room temperature.

-

Formation of the Organometallic Reagent: The resulting 3-bromo-N,N-diisopropylbenzamide is then reacted with a strong base such as n-butyllithium or magnesium turnings in an anhydrous etheral solvent (e.g., THF or diethyl ether) at low temperatures (typically -78 °C for organolithium formation) to generate the corresponding organometallic intermediate.

-

Borylation: A trialkyl borate, such as trimethyl borate, is added to the organometallic solution at low temperature. The reaction mixture is then allowed to warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid), which hydrolyzes the boronate ester intermediate to the desired this compound.

-

Workup and Purification: The product is typically extracted into an organic solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Methodologies

The purity and identity of this compound can be assessed using a variety of analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of boronic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is often employed.[13] Detection is typically achieved using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for both quantification and confirmation of the molecular weight of the compound and any impurities.[2][14]

Spectroscopic Methods

As detailed in Section 2.2, NMR, IR, and MS are crucial for the structural elucidation and confirmation of the synthesized compound.

Applications in Research and Drug Development

While specific studies on this compound are limited, its potential applications can be inferred from the extensive research on related phenylboronic acid derivatives.

Enzyme Inhibition

The boronic acid moiety is known to act as a warhead that can form a reversible covalent bond with the catalytic serine residue in the active site of certain enzymes.[4] This mechanism has been successfully exploited in the development of inhibitors for various enzyme classes.

-

Serine Proteases: Phenylboronic acids have been investigated as inhibitors of serine proteases, which are involved in a wide range of physiological processes and are implicated in numerous diseases.[4]

-

β-Lactamases: A significant area of research is the development of boronic acid-based inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. The diisopropylcarbamoyl group may influence the binding affinity and selectivity for different classes of β-lactamases.[1][3][15]

-

Proteasome Inhibition: The proteasome is a key target in cancer therapy, and the boronic acid-containing drug Bortezomib is a clinically approved proteasome inhibitor. Novel phenylboronic acid derivatives are continuously being explored for their potential as next-generation proteasome inhibitors.[2]

Figure 2. Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.

Targeted Drug Delivery and Diagnostics

Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in many biological molecules, including carbohydrates. This property is being leveraged for targeted drug delivery and diagnostic applications.

-

Cancer Cell Targeting: Cancer cells often overexpress sialic acid residues on their surface glycoproteins. Phenylboronic acid-functionalized nanoparticles and drug conjugates can selectively bind to these sialic acids, enabling targeted delivery of therapeutic agents to tumor sites.[1][2][16]

-

Glucose Sensing: The interaction between boronic acids and glucose has been widely explored for the development of glucose sensors for diabetes management.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of interest for researchers in organic synthesis and medicinal chemistry. While specific data on this compound is still emerging, its structural features suggest a range of potential applications, particularly in the development of novel enzyme inhibitors and targeted therapeutic agents. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for its application in scientific research. Further experimental investigation is warranted to fully elucidate its physicochemical and biological characteristics.

References

-

Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733–3748. [Link]

-

Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. ResearchGate. [Link]

-

Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]

-

Piras, M., De Luca, F., & Sanna, J. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

-

Federici, L., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

-

Appchem. (n.d.). 3-(Diisopropylcarbamoyl)phenylboronic acid. Retrieved from [Link]

-

Piras, M., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). Lithiated Primary Alkyl Carbamates for the Homologation of Boronic Esters. Organic Syntheses, 88, 247-259. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 8(3), 539-546. [Link]

-

Berg, D. J., et al. (2012). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. [Link]

-

Autele. (n.d.). 3-(Diisopropylcarbamoyl)phenylboronic acid, 98% Purity, C13H20BNO3, 5 grams. Retrieved from [Link]

-

PubChem. (n.d.). (3-Carbamoylphenyl)boronic acid. Retrieved from [Link]

-

NIST. (n.d.). N,N-Diisopropylbenzamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Li, W., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. appchemical.com [appchemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. N,N-Diisopropylbenzamide [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-(Diisopropylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3-(Diisopropylcarbamoyl)phenyl)boronic acid, a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, and provide a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide will explore its critical role in drug development, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary pharmaceutical research. The insights provided herein are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors and drug discovery programs.

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists. Their unique ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as critical building blocks for the synthesis of complex molecular architectures. The boronic acid moiety, a functional group that was once viewed with some apprehension regarding its potential toxicity, has been demystified and is now a component of several FDA-approved drugs.[1][2] The diisopropylcarbamoyl substituent at the meta-position of the phenyl ring in the title compound imparts specific steric and electronic properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The N,N-disubstituted benzamide functionality is a common feature in many biologically active molecules, contributing to target engagement and metabolic stability.[3][4][5] This guide will provide a detailed examination of this compound, a reagent that elegantly combines these two valuable pharmacophores.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a diisopropylcarbamoyl group (-C(=O)N(i-Pr)₂) at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀BNO₃ | [6] |

| Molecular Weight | 249.11 g/mol | [6][7] |

| CAS Number | 850567-40-7 | [6][7] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General Chemical Knowledge |

The diisopropyl groups introduce significant steric bulk around the amide bond, which can influence the molecule's conformation and its interactions with biological targets. The carbamoyl group is a hydrogen bond acceptor and can participate in key binding interactions within a protein active site. The boronic acid moiety is a versatile functional group capable of forming reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-bromobenzoic acid. This protocol is based on well-established synthetic transformations in organic chemistry.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Diisopropyl-3-bromobenzamide

-

To a stirred solution of 3-bromobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and add diisopropylamine (2.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diisopropyl-3-bromobenzamide, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve N,N-diisopropyl-3-bromobenzamide (1 equivalent) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as a white solid.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.1-7.4 (m, 4H, Ar-H), 3.7-3.5 (m, 2H, CH(CH₃)₂), 1.5-1.2 (m, 12H, CH(CH₃)₂). The signals for the B(OH)₂ protons are often broad and may not be observed or may be exchanged with D₂O.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171 (C=O), 138-127 (Ar-C), 52-46 (CH(CH₃)₂), 21 (CH(CH₃)₂). The carbon attached to the boron atom may show a broad signal or may not be observed.

-

Mass Spectrometry (ESI+): m/z = 250.1 [M+H]⁺.

Applications in Drug Development: The Power of Suzuki-Miyaura Cross-Coupling

This compound is a highly valuable building block for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast number of marketed drugs and clinical candidates. The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Workflow

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Causality in Experimental Design

The choice of palladium catalyst, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling.

-

Palladium Catalyst: The catalyst, typically a palladium(0) species, is the heart of the reaction. The choice of ligands on the palladium center (e.g., phosphines) can significantly impact the reaction's efficiency, scope, and tolerance to functional groups. For sterically hindered coupling partners, bulky and electron-rich phosphine ligands are often employed.

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base (e.g., carbonates, phosphates, hydroxides) can influence the reaction rate and prevent side reactions.

-

Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like DMF or dioxane are commonly used, often in combination with water, which can accelerate the reaction.

The diisopropylcarbamoyl group on the boronic acid can influence the electronic nature of the phenyl ring, potentially affecting the rate of transmetalation. The steric bulk of this group may also necessitate the use of more active catalyst systems to achieve high yields.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its synthesis is straightforward, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established. This guide has provided a detailed protocol for its preparation and an overview of its application, empowering researchers to incorporate this versatile reagent into their synthetic strategies for the creation of novel and potent therapeutic agents. The continued exploration of substituted phenylboronic acids will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.

References

- Batey, R. A., & Quach, T. D. (2001). The Suzuki-Miyaura Cross-Coupling Reaction of Aryl and Vinyl Carbamates. Tetrahedron Letters, 42(51), 9099-9103.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic

- 3-(Diisopropylcarbamoyl)phenylboronic acid. Appchem.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Suzuki-Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam

- CAS 850567-40-7 3-(DIISOPROPYLCARBAMOYL)PHENYLBORONIC ACID. BOC Sciences.

- 3-(Diisopropylcarbamoyl)phenylboronic acid, 98% Purity, C13H20BNO3, 5 grams. Strem.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- 1 H NMR spectrum of 3,5-DFPBA in DMSO solution.

- The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a.

- Phenylboronic acid(98-80-6) 13C NMR spectrum. ChemicalBook.

- Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry (RSC Publishing).

- Indolylboronic Acids: Preparation and Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.

- Alkylboronic acid or boron

- 1H-NMR - TCI Chemicals. TCI Chemicals.

- 3-(Cyclohexylaminocarbonyl)phenylboronic acid | C13H18BNO3 | CID 3769667. PubChem.

- Chemical Name : 3-(Methylaminocarbonyl)benzeneboronic Acid-13C,d3.

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. appchemical.com [appchemical.com]

- 7. calpaclab.com [calpaclab.com]

Spectral data (NMR, MS, IR) for 3-(diisopropylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to the Spectral Analysis of 3-(diisopropylcarbamoyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for 3-(diisopropylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the structural-spectral correlations and the rationale behind the analytical methodologies. Our focus is on empowering researchers to confidently identify and characterize this molecule, ensuring the integrity of their downstream applications.

Molecular Structure and Overview

3-(diisopropylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₃H₂₀BNO₃, Molecular Weight: 249.11 g/mol ) is a bifunctional molecule featuring a phenylboronic acid moiety and a sterically hindered tertiary amide. This unique combination makes it a valuable synthon, particularly in the development of sensors and targeted therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Caption: Molecular Structure of 3-(diisopropylcarbamoyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(diisopropylcarbamoyl)phenylboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the disposition of protons on the aromatic ring and the conformation of the bulky diisopropylamino group. Due to restricted rotation around the C-N amide bond at room temperature, the isopropyl groups may be inequivalent, leading to more complex signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | s (broad) | 2H | B(OH )₂ |

| ~7.9 | s | 1H | Ar-H (H2) |

| ~7.8 | d | 1H | Ar-H (H4 or H6) |

| ~7.6 | d | 1H | Ar-H (H6 or H4) |

| ~7.4 | t | 1H | Ar-H (H5) |

| ~3.6 | septet (broad) | 2H | N-CH (CH₃)₂ |

| ~1.2 | d (broad) | 12H | N-CH(CH₃ )₂ |

Expertise & Experience: The broadness of the B(OH)₂ signal is due to chemical exchange with trace water and quadrupolar broadening from the boron nucleus. The signals for the isopropyl groups are also expected to be broad due to hindered rotation around the amide C-N bond, a common phenomenon in N,N-disubstituted amides.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbon attached to the boron atom often shows a broader signal with a lower intensity.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Amide) |

| ~138 | Ar-C (C3-C=O) |

| ~135 - 125 | Ar-C H & Ar-C -B |

| ~51, ~46 | N-C H(CH₃)₂ |

| ~21 | N-CH(C H₃)₂ |

Expertise & Experience: The presence of two distinct signals for the isopropyl methine and methyl carbons would confirm the restricted bond rotation at the analysis temperature. The chemical shift of the carbon atom bonded to boron (C1) is difficult to predict precisely and is often identified by its characteristically broad peak.

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a specialized technique that directly probes the boron atom, providing unambiguous evidence for the presence of the boronic acid functional group.

| Predicted Chemical Shift (δ, ppm) | Signal Characteristics | Assignment |

| ~30 - 28 | Broad singlet | B (OH)₂ |

Trustworthiness: The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid typically appears in this downfield region.[1][2] The broadness of the signal is an intrinsic property of the quadrupolar ¹¹B nucleus.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR Data Acquisition.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of 3-(diisopropylcarbamoyl)phenylboronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial.

-

Solvent Choice: DMSO-d₆ is often preferred as it can solubilize the polar boronic acid and the less polar amide, and it slows the exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Crucially, for ¹¹B NMR, a quartz NMR tube must be used to avoid the large background signal from borosilicate glass, which contains boron. [2]

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C (with proton decoupling), and ¹¹B are used.

-

Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - Positive Mode)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing premature fragmentation and allowing for clear observation of the molecular ion.

| Predicted m/z | Assignment |

| 250.15 | [M+H]⁺ (Protonated Molecule) |

| 232.14 | [M+H - H₂O]⁺ |

| 148.07 | [M+H - C₆H₁₄N]⁺ (Loss of diisopropylamine) |

| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |

Authoritative Grounding: The fragmentation of N,N-dialkylbenzamides is well-characterized. The primary cleavage occurs at the amide bond, leading to the formation of a stable benzoyl cation (m/z 105) and the loss of the neutral dialkylamine.[3]

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid can be added to the solvent to promote protonation ([M+H]⁺ formation).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the analyte.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the precursor ion (m/z 250.15) to confirm the proposed fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the boronic acid and amide functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2870 | Strong | Aliphatic C-H stretch (isopropyl) |

| 1635 - 1615 | Strong, Sharp | C=O stretch (Amide I band) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretch |

| 1400 - 1350 | Strong | B-O stretch |

| ~1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1220 | Strong | C-N stretch |

Trustworthiness: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid dimer.[4] The strong C=O stretch below 1640 cm⁻¹ is a hallmark of a tertiary amide.[5] The strong B-O stretching vibration is a key diagnostic peak for boronic acids.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality Behind Experimental Choice: ATR is the preferred method for obtaining IR spectra of solid powders due to its simplicity and speed. It requires no sample preparation (like making KBr pellets) and provides high-quality, reproducible data.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

References

-

Sumalek, S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Sumalek, S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

University of Oregon. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

NIST. (n.d.). N,N-Diisopropylbenzamide. NIST Chemistry WebBook. Available at: [Link]

-

Lucassen, J., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]

-

Reddy, K. R., et al. (2018). N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. International Journal of Chemical Studies. Available at: [Link]

Sources

A Comprehensive Technical Guide to 3-(Diisopropylcarbamoyl)phenylboronic Acid for Researchers and Drug Development Professionals

An In-Depth Examination of a Key Building Block in Modern Medicinal Chemistry

Introduction

3-(Diisopropylcarbamoyl)phenylboronic acid, a specialized organoboron compound, has emerged as a critical building block in contemporary drug discovery and development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists, particularly in the construction of complex molecular architectures and the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of 3-(diisopropylcarbamoyl)phenylboronic acid, including its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of innovative therapeutics.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer 3-(diisopropylcarbamoyl)phenylboronic acid, catering to the needs of research laboratories and pharmaceutical manufacturing. The compound is typically available in research quantities, with options for bulk and custom synthesis. When selecting a supplier, researchers should consider factors such as purity, availability of technical documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's quality management systems.

Table 1: Prominent Commercial Suppliers of 3-(Diisopropylcarbamoyl)phenylboronic Acid

| Supplier | Purity | Available Quantities | Additional Information |

| BOC Sciences | ≥98% | Gram to kilogram scale | Offers custom synthesis and process development services.[] |

| Parchem | Not specified | Bulk, FCL/TL/ISO Tank, Pallet, Drum/Bag | A supplier of a wide range of specialty chemicals.[2] |

| Apphem | Not specified | Inquire for details | Provides a catalog of chemical products for various industries.[3] |

| Chem-Impex | 97-105% (Titration) | Gram to multi-gram | Specializes in fine chemicals for research and development. |

| Santa Cruz Biotechnology | Not specified | Inquire for details | A well-known supplier for life science research.[4] |

Physicochemical Properties and Handling

Understanding the physical and chemical properties of 3-(diisopropylcarbamoyl)phenylboronic acid is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 2: Physicochemical Properties of 3-(Diisopropylcarbamoyl)phenylboronic Acid

| Property | Value | Source |

| CAS Number | 850567-40-7 | [3] |

| Molecular Formula | C₁₃H₂₀BNO₃ | [3] |

| Molecular Weight | 249.11 g/mol | [] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | Data for the specific compound is not readily available. Related compounds like phenylboronic acid have a melting point of 216 °C.[6] | |

| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[6] They exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][7][8] | |

| Storage | Store at 2-8 °C. | [5] |

Safety and Handling: As with all boronic acid derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-(diisopropylcarbamoyl)phenylboronic acid. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 3-(Diisopropylcarbamoyl)phenylboronic Acid

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general guideline, and optimization may be necessary.

Scheme 1: Proposed Synthesis of 3-(Diisopropylcarbamoyl)phenylboronic Acid

Caption: Proposed synthetic pathway for 3-(diisopropylcarbamoyl)phenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromo-N,N-diisopropylbenzamide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Dissolve 3-bromo-N,N-diisopropylbenzamide in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the cooled Grignard solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 3-(diisopropylcarbamoyl)phenylboronic acid as a solid.

-

Key Applications in Drug Discovery and Development

The utility of 3-(diisopropylcarbamoyl)phenylboronic acid in medicinal chemistry is primarily centered around two key areas: its use as a versatile coupling partner in Suzuki-Miyaura reactions and its role as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] Phenylboronic acids are key reagents in this transformation, allowing for the introduction of substituted phenyl groups into a wide range of molecules.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The diisopropylcarbamoyl group in 3-(diisopropylcarbamoyl)phenylboronic acid can serve multiple purposes in a drug discovery program. It can act as a key pharmacophoric element, engaging in specific interactions with a biological target. Alternatively, it can be used to modulate the physicochemical properties of a molecule, such as solubility and cell permeability.

Building Block for PROTACs

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[12] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

3-(Diisopropylcarbamoyl)phenylboronic acid is a valuable building block for the synthesis of PROTAC linkers and warheads. The boronic acid moiety can be readily converted to other functional groups or used in coupling reactions to attach the phenyl ring to other parts of the PROTAC molecule. The diisopropylcarbamoyl group can provide a desirable vector for linker attachment and can also influence the overall conformation and properties of the final PROTAC.

Sources

- 2. d-nb.info [d-nb.info]

- 3. appchemical.com [appchemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]

- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (3-(Diisopropylcarbamoyl)phenyl)boronic Acid in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (3-(Diisopropylcarbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of substituted phenylboronic acids and provides detailed protocols for empirical solubility determination.

Executive Summary